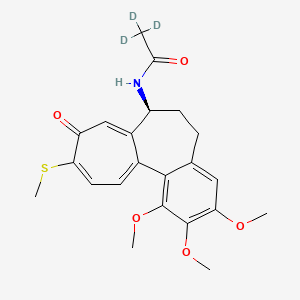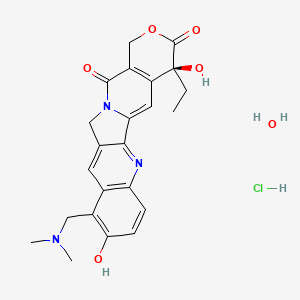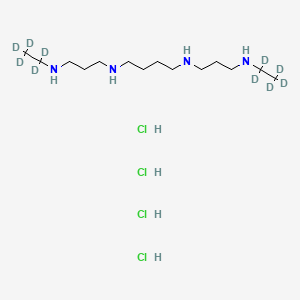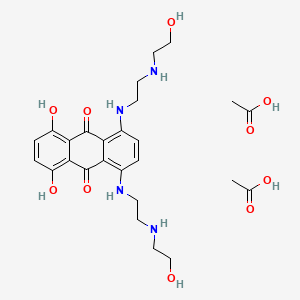
Thiocolchicine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocolchicine-d3 is a deuterium-labeled derivative of thiocolchicine, a compound known for its potent biological properties. Thiocolchicine itself is a modified form of colchicine, a natural alkaloid extracted from plants of the Colchicaceae family. This compound is primarily used in scientific research due to its enhanced stability and unique isotopic labeling, which makes it valuable for various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiocolchicine-d3 involves the incorporation of deuterium atoms into the thiocolchicine molecule. This process typically starts with colchicine, which undergoes a series of chemical transformations:
Demethylation: Colchicine is demethylated to produce 3-demethylcolchicine.
Thio-substitution: The demethylated colchicine is then subjected to thio-substitution to introduce a thiomethyl group at the C-10 position, forming thiocolchicine.
Deuteration: Finally, thiocolchicine is treated with deuterium sources to replace specific hydrogen atoms with deuterium, resulting in this compound
Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, often employing biotransformation techniques using specific strains of microorganisms like Bacillus megaterium to achieve regioselective demethylation and glucosylation .
Análisis De Reacciones Químicas
Types of Reactions: Thiocolchicine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent thiocolchicine.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiocolchicine.
Substitution: Various substituted thiocolchicine derivatives.
Aplicaciones Científicas De Investigación
Thiocolchicine-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Used in cell biology to study microtubule dynamics and cell division.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Industry: Employed in the development of antibody-drug conjugates (ADCs) as a cytotoxic payload
Mecanismo De Acción
Thiocolchicine-d3 exerts its effects primarily by binding to tubulin, a protein that forms microtubules. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine but with enhanced properties due to the deuterium labeling .
Comparación Con Compuestos Similares
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
Thiocolchicoside: A glucosylated derivative of thiocolchicine with muscle relaxant properties.
Demecolcine: Another colchicine derivative used in cancer therapy.
Uniqueness of Thiocolchicine-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This isotopic labeling makes it particularly valuable in pharmacokinetic studies and drug development .
Propiedades
Fórmula molecular |
C22H25NO5S |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3 |
Clave InChI |
CMEGANPVAXDBPL-AVSFSGARSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)




![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)






![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
